1-[4-(Hydroxymethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one
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Overview
Description
1-[4-(Hydroxymethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a bipiperidine moiety linked to an ethanone group via a hydroxymethyl bridge.
Preparation Methods
The synthesis of 1-[4-(Hydroxymethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions involving piperidine derivatives.
Ethanone Addition: The final step involves the addition of an ethanone group to the hydroxymethylated bipiperidine, typically through a condensation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-[4-(Hydroxymethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(Hydroxymethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique chemical properties.
Industry: It is utilized in the production of various industrial chemicals and materials, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-[4-(Hydroxymethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bipiperidine core can interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(Hydroxymethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one can be compared to other bipiperidine derivatives and ethanone-containing compounds. Similar compounds include:
1-[4-(Hydroxymethyl)-piperidine-1-yl]ethan-1-one: Lacks the bipiperidine structure, resulting in different reactivity and applications.
1-[4-(Methoxymethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one:
Properties
IUPAC Name |
1-[4-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(17)14-8-4-13(5-9-14)15-6-2-12(10-16)3-7-15/h12-13,16H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTXASNFNBMAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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